1-Etil-2-metilpiperidin-4-amina

Descripción general

Descripción

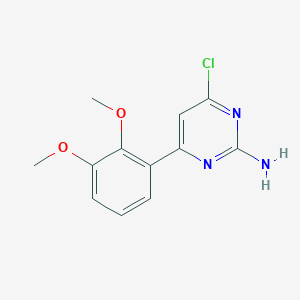

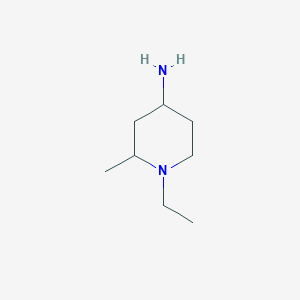

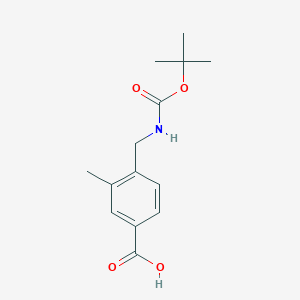

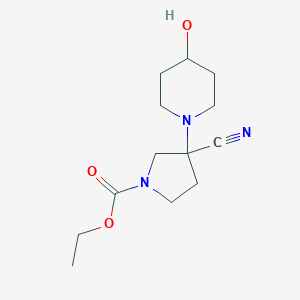

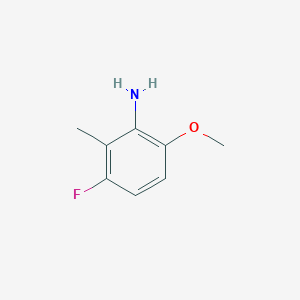

1-Ethyl-2-methylpiperidin-4-amine is a chemical compound with the formula C8H18N2 and a molecular weight of 142.24 . It is used in research and not for human use .

Molecular Structure Analysis

The molecular structure of 1-Ethyl-2-methylpiperidin-4-amine consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains ethyl and methyl groups attached to the piperidine ring .Aplicaciones Científicas De Investigación

Diseño de Medicamentos

Los derivados de piperidina se encuentran entre los fragmentos sintéticos más importantes para el diseño de medicamentos . Juegan un papel significativo en la industria farmacéutica . Sus derivados están presentes en más de veinte clases de productos farmacéuticos, así como alcaloides .

Aplicaciones Anticancerígenas

Los derivados de piperidina se están utilizando de diferentes maneras como agentes anticancerígenos . Han mostrado resultados prometedores en el tratamiento de varios tipos de cánceres tanto in vitro como in vivo .

Aplicaciones Antivirales

Los derivados de piperidina también tienen posibles propiedades antivirales . Podrían utilizarse en el desarrollo de nuevos fármacos antivirales .

Aplicaciones Antimaláricas

Existe la posibilidad de que los derivados de piperidina se utilicen en el tratamiento de la malaria . Han mostrado resultados prometedores en estudios antimaláricos .

Aplicaciones Antimicrobianas y Antifúngicas

Los derivados de piperidina se han utilizado como agentes antimicrobianos y antifúngicos . Han mostrado eficacia contra una variedad de especies microbianas y fúngicas .

Aplicaciones Antihipertensivas

Los derivados de piperidina se han utilizado en el tratamiento de la hipertensión . Han mostrado resultados prometedores en la reducción de la presión arterial alta .

Aplicaciones Analgésicas y Antiinflamatorias

Los derivados de piperidina se han utilizado como agentes analgésicos y antiinflamatorios . Han mostrado eficacia en la reducción del dolor y la inflamación .

Aplicaciones Antipsicóticas

Los derivados de piperidina se han utilizado en el tratamiento de varios trastornos psiquiátricos . Han mostrado resultados prometedores en el tratamiento de afecciones como la esquizofrenia .

Mecanismo De Acción

Target of Action

Many compounds interact with specific proteins or enzymes in the body, known as their targets. These targets can be receptors, enzymes, ion channels, or other proteins. The interaction between a compound and its target can trigger a biological response .

Mode of Action

The mode of action refers to how a compound interacts with its target to produce a biological effect. This could involve binding to a receptor, inhibiting an enzyme, or interacting with DNA .

Biochemical Pathways

Compounds can affect various biochemical pathways in the body. For example, they might influence signal transduction pathways, metabolic pathways, or gene expression pathways .

Pharmacokinetics

This refers to how the body absorbs, distributes, metabolizes, and excretes the compound. Factors that can influence these processes include the compound’s chemical properties, the route of administration, and individual patient characteristics .

Result of Action

The result of a compound’s action can vary widely, depending on its target and mode of action. It might lead to changes in cell function, cell death, or changes in the communication between cells .

Action Environment

The action of a compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. These factors can affect the compound’s stability, its ability to reach its target, and its effectiveness .

Direcciones Futuras

Piperidine derivatives, including 1-Ethyl-2-methylpiperidin-4-amine, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines .

Análisis Bioquímico

Biochemical Properties

1-Ethyl-2-methylpiperidin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nitric oxide synthase, both inducible and endothelial forms . These interactions are crucial as they influence the production of nitric oxide, a vital signaling molecule in many physiological processes.

Cellular Effects

1-Ethyl-2-methylpiperidin-4-amine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives, including 1-Ethyl-2-methylpiperidin-4-amine, have been shown to exhibit anticancer, antiviral, and antimicrobial activities . These effects are mediated through the modulation of specific signaling pathways and gene expression profiles.

Molecular Mechanism

The molecular mechanism of 1-Ethyl-2-methylpiperidin-4-amine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Piperidine derivatives, including 1-Ethyl-2-methylpiperidin-4-amine, are known to interact with various enzymes and proteins, leading to the modulation of their activity . These interactions can result in the inhibition or activation of specific biochemical pathways, ultimately influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Ethyl-2-methylpiperidin-4-amine can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, real-time tracking of drug release in vivo has demonstrated that the temporal consistency of drug loading and release can significantly impact therapeutic outcomes .

Dosage Effects in Animal Models

The effects of 1-Ethyl-2-methylpiperidin-4-amine vary with different dosages in animal models. Studies have shown that varying the dosage can lead to different threshold effects, as well as toxic or adverse effects at high doses . Understanding these dosage effects is crucial for optimizing the therapeutic potential of this compound.

Metabolic Pathways

1-Ethyl-2-methylpiperidin-4-amine is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound’s involvement in the pentose phosphate pathway and glycolysis has been studied, highlighting its role in cellular metabolism .

Transport and Distribution

The transport and distribution of 1-Ethyl-2-methylpiperidin-4-amine within cells and tissues involve interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound within specific cellular compartments . Understanding these transport mechanisms is essential for optimizing the delivery and efficacy of this compound.

Subcellular Localization

1-Ethyl-2-methylpiperidin-4-amine exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s activity and function within the cell .

Propiedades

IUPAC Name |

1-ethyl-2-methylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-3-10-5-4-8(9)6-7(10)2/h7-8H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNBVPLRUBLMRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[(3-methylphenyl)methoxy]phenyl]-](/img/structure/B1443110.png)

![2-Formyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester](/img/structure/B1443114.png)